molecular formula C7H8F2N2O2 B2542829 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1342991-73-4

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2542829
CAS No.: 1342991-73-4
M. Wt: 190.15
InChI Key: QENNAXJPNFPOFT-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8F2N2O2 and its molecular weight is 190.15. The purity is usually 95%.
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Scientific Research Applications

Environmental Persistence and Bioaccumulation Concerns

Research on compounds structurally similar to 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, specifically perfluorinated acids (PFAs), has shown their environmental persistence and detection in various wildlife globally. A critical review has compared these PFAs with regulatory criteria and persistent lipophilic compounds, revealing that bioconcentration and bioaccumulation are directly related to the fluorinated carbon chain's length. However, shorter-chain PFAs (≤7 carbons) are not considered bioaccumulative according to regulatory criteria due to their low biomagnification potential in food webs. This suggests that while many PFAs are environmentally persistent, not all pose significant bioaccumulation risks, necessitating further research on long-chain PFAs (Conder et al., 2008).

Synthetic and Biological Applications

Pyrazole carboxylic acid derivatives, including this compound, are significant for their wide-ranging biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. The synthesis of these derivatives and their biological applications have been extensively reviewed, highlighting their importance in medicinal chemistry and potential as therapeutic agents (Cetin, 2020).

Environmental Alternatives and Microbial Degradation

The transition to alternatives for long-chain PFAs and their precursors has been ongoing since 2000, with over 20 fluorinated substances identified for various applications. However, the safety of these alternatives remains unclear due to limited available data, highlighting the need for cooperation among stakeholders to generate missing data for meaningful risk assessments (Wang et al., 2013). Additionally, microbial degradation of polyfluoroalkyl chemicals in the environment has been reviewed, emphasizing the transformation of precursors to PFCAs and PFSAs, such as PFOA and PFOS, and the need for further investigation into biodegradability, environmental monitoring, and ecotoxicological assessment (Liu & Avendaño, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses, particularly in medicinal chemistry given the biological activity exhibited by many pyrazole derivatives. This could include studies to determine its mechanism of action, pharmacokinetics, and safety profile .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENNAXJPNFPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342991-73-4
Record name 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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